Gal1-b-4GlcNAc-b-PNP

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

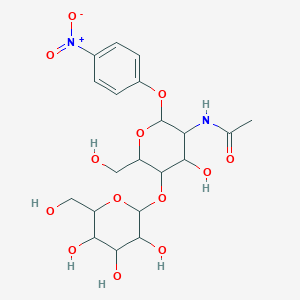

Galactose-β-1,4-N-acetylglucosamine-β-p-nitrophenyl (Gal1-b-4GlcNAc-b-PNP) is a synthetic disaccharide derivative used primarily in biochemical and enzymatic studies. This compound is particularly valuable for exploring the specificity and kinetics of glycosidases, such as beta-galactosidases and N-acetylglucosaminidases .

准备方法

Synthetic Routes and Reaction Conditions

Galactose-β-1,4-N-acetylglucosamine-β-p-nitrophenyl is synthesized through a series of glycosylation reactions. The process typically involves the use of protected monosaccharide derivatives, which are then coupled using glycosyl donors and acceptors under specific conditions. Common reagents include glycosyl halides and promoters like silver triflate or boron trifluoride etherate. The reaction is usually carried out in an anhydrous solvent such as dichloromethane at low temperatures to ensure high yield and selectivity .

Industrial Production Methods

While the industrial production methods for Galactose-β-1,4-N-acetylglucosamine-β-p-nitrophenyl are not extensively documented, the process likely involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using automated reactors, and ensuring stringent quality control to produce the compound in large quantities.

化学反应分析

Types of Reactions

Galactose-β-1,4-N-acetylglucosamine-β-p-nitrophenyl undergoes various chemical reactions, including:

Hydrolysis: Catalyzed by glycosidases, leading to the cleavage of the glycosidic bond.

Oxidation and Reduction: These reactions can modify the functional groups on the sugar moieties.

Substitution: Involving the replacement of functional groups on the aromatic ring of the p-nitrophenyl group.

Common Reagents and Conditions

Hydrolysis: Enzymes like beta-galactosidase and N-acetylglucosaminidase in buffered aqueous solutions.

Oxidation: Reagents such as periodic acid or hydrogen peroxide.

Reduction: Sodium borohydride or lithium aluminum hydride in appropriate solvents.

Major Products

Hydrolysis: Produces galactose, N-acetylglucosamine, and p-nitrophenol.

Oxidation and Reduction: Yields various oxidized or reduced derivatives of the sugar moieties and the aromatic ring.

科学研究应用

Enzymatic Assays

Gal1-b-4GlcNAc-b-PNP is primarily used as a substrate for studying the activity of glycosidases. These enzymes catalyze the hydrolysis of glycosidic bonds, and the release of p-nitrophenol from this compound can be quantitatively measured to assess enzyme kinetics and specificity.

Biological Studies

In biological research, this compound helps elucidate the roles of glycosidases in various cellular processes, including:

Medical Applications

The compound has potential applications in medicine, particularly in:

- Developing diagnostic tools that target specific glycosidase activities associated with diseases.

- Creating therapeutic agents that modulate glycosylation patterns in cells, which could be beneficial in treating conditions like cancer or genetic disorders.

Industrial Use

In industrial settings, this compound is employed for:

- Quality control of enzymatic processes.

- Production of bioactive compounds through controlled glycosylation reactions.

Case Study 1: Enzymatic Activity Profiling

A study demonstrated the use of this compound to profile the activity of various β-galactosyltransferases. The researchers transfected Sf-9 cells with different β-galactosyltransferase cDNAs and measured the transfer of galactose to the substrate. The results indicated significant variations in activity among different isoforms, highlighting the compound's utility in characterizing enzyme specificity and kinetics .

Case Study 2: Glycan Analysis

Another research project utilized this compound to analyze glycans produced by specific glycosyltransferases. High-performance liquid chromatography (HPLC) was employed to separate and quantify the resulting products, providing insights into the enzymatic pathways involved in glycan biosynthesis .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Enzymatic Assays | Serves as a substrate for measuring glycosidase activity |

| Biological Studies | Investigates roles of glycosidases in cellular functions |

| Medical Applications | Aids in developing diagnostics and therapeutics targeting glycosidases |

| Industrial Use | Used in quality control and production of bioactive compounds |

作用机制

The compound exerts its effects primarily through its interaction with glycosidases. The enzyme binds to the disaccharide moiety, facilitating the cleavage of the glycosidic bond. This interaction is highly specific, allowing researchers to study the enzyme’s kinetics and substrate specificity. The p-nitrophenyl group serves as a chromogenic reporter, releasing p-nitrophenol upon hydrolysis, which can be quantitatively measured .

相似化合物的比较

Similar Compounds

Galactose-β-1,4-N-acetylglucosamine-α-p-nitrophenyl: Similar structure but with an alpha linkage, used in similar enzymatic studies.

Galactose-β-1,3-N-acetylglucosamine-β-p-nitrophenyl: Differing in the glycosidic linkage, affecting its interaction with glycosidases.

Uniqueness

Galactose-β-1,4-N-acetylglucosamine-β-p-nitrophenyl is unique due to its beta linkage, which makes it a specific substrate for beta-galactosidases and N-acetylglucosaminidases. This specificity is crucial for studying these enzymes’ roles in various biological processes and developing targeted diagnostic and therapeutic tools .

生物活性

Gal1-b-4GlcNAc-b-PNP, also known as lactose N-acetylglucosamine-β-p-nitrophenyl, is a synthetic compound widely used in biochemical assays to study galactosyltransferase activity. This article explores its biological activity and significance in research.

Substrate for Galactosyltransferases

This compound serves as an important substrate for various galactosyltransferases, particularly β-1,4-galactosyltransferases (β-1,4-GalTs). These enzymes catalyze the transfer of galactose from UDP-galactose to the terminal N-acetylglucosamine (GlcNAc) residues of glycoconjugates .

Key findings:

- β-1,4-GalTs I, II, III, IV, V, and VI can effectively use this compound as a substrate .

- The compound allows for the detection and quantification of galactosyltransferase activity in various biological samples.

Kinetic Properties

Studies have revealed the kinetic parameters of different β-1,4-GalTs using this compound as a substrate:

| β-1,4-GalT | Km (μM) | Vmax (nmol/min/mg) |

|---|---|---|

| I | 63 | 1.11 |

| II | 238 | 0.98 |

| III | 152 | 0.76 |

| IV | 187 | 0.59 |

| V | 201 | 0.43 |

| VI | 176 | 0.67 |

These values demonstrate that β-1,4-GalT I and II exhibit higher catalytic efficiency towards this compound compared to the other isoforms .

Role in N-Glycan Biosynthesis Studies

This compound has been instrumental in elucidating the roles of various galactosyltransferases in N-glycan biosynthesis:

- β-1,4-GalTs I-VI can galactosylate N-acetylglucosamine-terminated N-linked oligosaccharides .

- The compound helps differentiate between the branch specificities of different β-1,4-GalTs:

Application in Insect Cell Studies

This compound has been crucial in studying galactosyltransferase activity in insect cells, which naturally lack this enzyme:

- Sf-9 cells transfected with human β-1,4-GalT cDNAs showed significantly higher transferase activities towards this compound (0.43–1.11 nmol galactose-transferred/min-mg protein) compared to untransfected cells .

- This system allows for the characterization of individual human β-1,4-GalTs in a controlled environment.

Utility in Comparative Enzyme Studies

This compound has been employed to compare the activities of galactosyltransferases across species:

Case study: Bombyx mori N-acetylgalactosaminyltransferase (BmGalNAcT)

Researchers used this compound to characterize the activity of BmGalNAcT:

- BmGalNAcT showed higher activity towards GlcNAcβ-pNP than HexNAc1,3-HexNAc-pNP.

- Analysis of the reaction products confirmed that BmGalNAcT functions as a β1,4-N-acetylgalactosaminyltransferase in N-glycan biosynthesis .

This study demonstrates the versatility of this compound in comparative enzymology across different species.

属性

IUPAC Name |

N-[4-hydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O13/c1-8(25)21-13-15(27)18(35-20-17(29)16(28)14(26)11(6-23)33-20)12(7-24)34-19(13)32-10-4-2-9(3-5-10)22(30)31/h2-5,11-20,23-24,26-29H,6-7H2,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPNNKRYJIDEOHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])CO)OC3C(C(C(C(O3)CO)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O13 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。